molecular formula C16H17ClN2O2 B7155465 N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide

N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide

Cat. No.: B7155465
M. Wt: 304.77 g/mol
InChI Key: ODZFOMKMUVISTI-UHFFFAOYSA-N
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Description

“N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide” is a synthetic organic compound that belongs to the class of oxazole derivatives

Properties

IUPAC Name

N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-9(2)15-8-14(19-21-15)16(20)18-13-6-3-10-7-11(17)4-5-12(10)13/h4-5,7-9,13H,3,6H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZFOMKMUVISTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)NC2CCC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indene Derivative: Starting with a chlorinated indene precursor, the compound undergoes a series of reactions to introduce the desired functional groups.

    Oxazole Ring Formation: The oxazole ring is formed through cyclization reactions involving appropriate precursors.

    Amide Bond Formation: The final step involves coupling the oxazole derivative with an appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in biological pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-methyl-1,2-oxazole-3-carboxamide
  • N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-ethyl-1,2-oxazole-3-carboxamide

Uniqueness

“N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide” is unique due to its specific structural features, such as the presence of the propan-2-yl group and the specific positioning of the oxazole ring. These structural differences can lead to variations in biological activity and chemical reactivity compared to similar compounds.

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